REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([C:11]([F:14])([F:13])[F:12])=[CH:4][N:3]=1.[CH3:15][N:16]1[CH:20]=[C:19](B2OC(C)(C)C(C)(C)O2)[CH:18]=[N:17]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:15][N:16]1[CH:20]=[C:19]([C:2]2[C:7]([NH2:8])=[CH:6][C:5]([C:11]([F:14])([F:13])[F:12])=[CH:4][N:3]=2)[CH:18]=[N:17]1 |f:2.3.4,^1:45,47,66,85|
|
Name
|
|
Quantity
|
406 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
559 mg
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
cesium carbonate
|
Quantity
|
1752 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
207 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The headspace was evacuated
|
Type
|
ADDITION
|
Details
|
back-filled with nitrogen (4×)
|
Type
|
ADDITION
|
Details
|
The mixture was poured into EtOAc (40 mL)
|
Type
|
WASH
|
Details
|
washed with water (3×20 mL) and satd brine (3×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)C1=NC=C(C=C1N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 mg | |
YIELD: PERCENTYIELD | 5% | |
YIELD: CALCULATEDPERCENTYIELD | 4.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |